molecular formula C15H16NO2PS B12901621 N-(Diphenylphosphorothioyl)-L-alanine CAS No. 61057-90-7

N-(Diphenylphosphorothioyl)-L-alanine

Cat. No.: B12901621
CAS No.: 61057-90-7
M. Wt: 305.3 g/mol
InChI Key: BDALWLZRGUOOMP-LBPRGKRZSA-N
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Description

(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of chemistry and biochemistry. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino group of the propanoic acid backbone. The chiral center at the second carbon atom confers stereoisomerism, making the (S)-enantiomer distinct in its biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Diphenylphosphorothioyl chloride, bases like sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Phosphine derivatives

    Substitution: Various substituted amino acids

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical reactivity and biological activity. Its chiral center further enhances its specificity in biochemical interactions, making it valuable in research and industrial applications .

Biological Activity

N-(Diphenylphosphorothioyl)-L-alanine is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino acid L-alanine. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, a series of α-(diphenylphosphorothioyl)cycloalkanone oximes were synthesized and tested for their antibacterial activity against various strains of bacteria:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
2a0.72.0Staphylococcus aureus
2b1.22.1Bacillus subtilis
2c0.72.0Gram-positive bacteria
2f1.82.1Gram-negative bacteria

The results indicated that these compounds exhibited significant antibacterial activity, outperforming standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have been conducted on derivatives of this compound. For example, hydrazine-derived ligands, which share structural similarities, were evaluated for their cytotoxic effects on mammalian cell lines. The findings showed no significant toxicity at concentrations that exhibited antimicrobial effects, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism of action for compounds related to this compound appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes. Molecular docking studies have provided insights into the binding interactions between these compounds and bacterial enzymes, indicating that the phosphorothioyl group plays a critical role in enhancing biological activity .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds derived from this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.7 μg/mL.
  • Cytotoxicity Assessment : In vitro testing on mouse fibroblast cells revealed no significant cytotoxicity at concentrations effective against bacterial strains, indicating potential for further development in therapeutic contexts.

Properties

CAS No.

61057-90-7

Molecular Formula

C15H16NO2PS

Molecular Weight

305.3 g/mol

IUPAC Name

(2S)-2-(diphenylphosphinothioylamino)propanoic acid

InChI

InChI=1S/C15H16NO2PS/c1-12(15(17)18)16-19(20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,20)(H,17,18)/t12-/m0/s1

InChI Key

BDALWLZRGUOOMP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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